molecular formula C12H14FN5 B7098272 N-[(6-aminopyridin-2-yl)methyl]-6-ethyl-5-fluoropyrimidin-4-amine

N-[(6-aminopyridin-2-yl)methyl]-6-ethyl-5-fluoropyrimidin-4-amine

Cat. No.: B7098272
M. Wt: 247.27 g/mol
InChI Key: BRQAVWLQGFAFSX-UHFFFAOYSA-N
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Description

N-[(6-aminopyridin-2-yl)methyl]-6-ethyl-5-fluoropyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Properties

IUPAC Name

N-[(6-aminopyridin-2-yl)methyl]-6-ethyl-5-fluoropyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN5/c1-2-9-11(13)12(17-7-16-9)15-6-8-4-3-5-10(14)18-8/h3-5,7H,2,6H2,1H3,(H2,14,18)(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRQAVWLQGFAFSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)NCC2=NC(=CC=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-aminopyridin-2-yl)methyl]-6-ethyl-5-fluoropyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the fluorine atom and the ethyl group. The final step involves the attachment of the 6-aminopyridin-2-ylmethyl group.

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between ethyl acetoacetate and guanidine under basic conditions.

    Ethylation: The ethyl group is introduced via an alkylation reaction using ethyl iodide in the presence of a strong base like sodium hydride.

    Attachment of the Aminopyridine Group: The final step involves the nucleophilic substitution of the 6-aminopyridin-2-ylmethyl group onto the pyrimidine ring, typically using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(6-aminopyridin-2-yl)methyl]-6-ethyl-5-fluoropyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-[(6-aminopyridin-2-yl)methyl]-6-ethyl-5-fluoropyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(6-aminopyridin-2-yl)methyl]-6-ethyl-5-fluoropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidine: A simpler analog with similar core structure but lacking the fluorine and ethyl groups.

    6-Aminopyridine: Shares the aminopyridine moiety but differs in the rest of the structure.

    5-Fluorouracil: A well-known pyrimidine analog used in cancer treatment, similar in having a fluorine atom but different in overall structure.

Uniqueness

N-[(6-aminopyridin-2-yl)methyl]-6-ethyl-5-fluoropyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability, while the aminopyridine moiety contributes to its potential as a bioactive compound.

This compound’s unique structure and properties make it a valuable subject of study in various fields of scientific research.

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